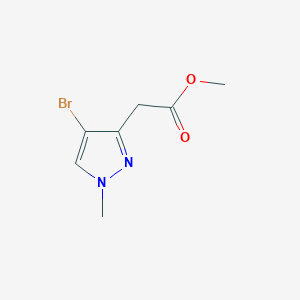

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate

Description

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate (CAS: 2091858-06-7) is a brominated pyrazole derivative with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol . This compound features a pyrazole ring substituted with a bromine atom at the 4-position and a methyl group at the 1-position, linked to an acetate ester group via a methylene bridge. It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Limited data on its physical properties (e.g., boiling point) and safety profiles are available in the provided evidence, though it is noted to require standard storage conditions for organic compounds .

Properties

IUPAC Name |

methyl 2-(4-bromo-1-methylpyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNDESFAXPCVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Substituent Effects: The ester group in the target compound contrasts with the ketone group in Examples 5.17 and 5.18 , which may influence reactivity (e.g., hydrolysis resistance) and solubility. Aryl substituents (e.g., chlorophenyl, trifluoromethylphenyl) in Examples 5.17 and 5.18 introduce steric bulk and electronic effects, impacting binding affinity in biological targets .

Physicochemical and Spectral Properties

- Molecular Weight : The nitrile derivative (200.04 g/mol) is lighter than the ester (233.06 g/mol), reflecting the nitrile group’s lower atomic contribution compared to the ester .

- LC/MS Data : Example 5.17 shows a characteristic isotopic pattern (m/z 301, 303, 305) due to bromine’s natural abundance, a feature shared with the target compound .

Notes on Analytical and Crystallographic Tools

For example, SHELXL’s robust refinement algorithms could resolve challenges in modeling bromine’s anisotropic displacement parameters in the target compound .

Biological Activity

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

1. Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and an ester functional group. This structure contributes to its unique biological activity, particularly in interactions with various molecular targets.

2. Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in prostate cancer models. This effect is attributed to its ability to block androgen receptor signaling pathways .

The biological activity of this compound primarily involves:

- Androgen Receptor Antagonism : The compound acts as an antagonist to androgen receptors, inhibiting their signaling pathways and thereby affecting cell growth and proliferation in hormone-sensitive cancers .

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the effects of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a therapeutic agent against androgen-dependent tumors .

Case Study: Anti-inflammatory Mechanism

In another research effort, the compound was tested for its ability to modulate inflammatory responses in murine models. The findings suggested that it effectively reduced edema and inflammatory markers when administered prior to inflammatory stimuli, indicating its potential utility in treating conditions like rheumatoid arthritis .

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. Its mechanisms of action primarily involve antagonism of androgen receptors and inhibition of key enzymes related to inflammation. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological profiles for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.